molecular formula C19H17FN2O3 B2703627 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 887883-04-7

3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2703627
CAS No.: 887883-04-7
M. Wt: 340.354
InChI Key: PCJANQPFWUDDQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as a drug lead compound for treating diseases such as cancer and bacterial infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(butanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-5-16(23)22-17-14-6-3-4-7-15(14)25-18(17)19(24)21-13-10-8-12(20)9-11-13/h3-4,6-11H,2,5H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJANQPFWUDDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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